N,N-二苄基甲氨酸甲酯

描述

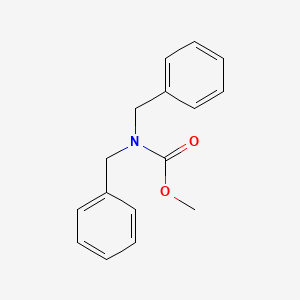

Methyl N,N-dibenzylcarbamate is a chemical compound with the molecular formula C16H17NO2 .

Synthesis Analysis

The synthesis of Methyl N,N-dibenzylcarbamate and similar compounds often involves the use of mixed oxides as efficient and stable heterogeneous catalysts . Another method involves the reductive methoxycarbonylation of aromatic nitro compounds with dimethyl carbonate .Molecular Structure Analysis

The molecular structure of Methyl N,N-dibenzylcarbamate can be analyzed using various techniques such as X-ray diffraction, scanning electron microscopy, transmission electron microscopy, and X-ray photoelectron spectroscopy .Chemical Reactions Analysis

Methyl N,N-dibenzylcarbamate can undergo various chemical reactions. For instance, it can be involved in the synthesis of carbamates and N-methyl carbamates from dimethyl carbonate and nitroarenes . It can also be analyzed using high-performance liquid chromatography (HPLC) methods .Physical and Chemical Properties Analysis

Methyl N,N-dibenzylcarbamate has a molecular weight of 255.31 g/mol . Other physical and chemical properties such as density, melting point, and boiling point can be obtained from resources like Chemsrc .科学研究应用

阿尔茨海默病研究

N,N-二苄基甲氨酸甲酯用于开发阿尔茨海默病的新型治疗剂。López-Iglesias 等人 (2014 年) 的一项研究描述了一系列褪黑激素-N,N-二苄基(N-甲基)胺杂交体,它们表现出神经发生、抗氧化、胆碱能和神经保护特性。这些化合物促进神经干细胞成熟为神经元并防止氧化应激,使其成为阿尔茨海默病治疗的潜在候选者 (López-Iglesias 等人,2014 年)。

分子识别和选择性

在分子识别领域,N,O-二苄基氨基甲酸酯因其与分子印迹聚合物的相互作用而受到研究。Baggiani 等人 (2005 年) 探索了结合氨基甲酸酯官能团的聚合物的识别特性,重点是非共价相互作用与 N,O-二苄基氨基甲酸酯。这项研究对开发用于化学传感和分离的选择性材料具有重要意义 (Baggiani 等人,2005 年)。

酶模拟和生物传感

Chen 等人 (2017 年) 的研究展示了功能化纳米材料 N,N'-二羧甲基苝二酰亚胺 (PDI) 的应用,它具有增强的类过氧化物酶活性。这些材料用于生物传感应用中,用于检测过氧化氢和葡萄糖,展示了氨基甲酸酯功能化材料在酶模拟和生物传感中的潜力 (Chen 等人,2017 年)。

化学合成

甲基邻卤代芳基氨基甲酸酯已用于化学合成中。Zou 等人 (2007 年) 报告了一种从甲基邻卤代芳基氨基甲酸酯开始组装 N-取代 1,3-二氢苯并咪唑-2-酮的方法。该方法对于合成各种官能团具有重要意义,展示了氨基甲酸酯在有机合成中的多功能性 (Zou 等人,2007 年)。

生物修复

在环境应用中,氨基甲酸酯已被研究用于生物修复目的。Pandey 等人 (2010 年) 分离出一种能够水解甲苯达唑(甲基-1H-苯并咪唑-2-基氨基甲酸酯)的细菌,并对其负责的酶进行了表征。这项研究有助于开发氨基甲酸酯类杀虫剂的酶促生物修复策略 (Pandey 等人,2010 年)。

安全和危害

未来方向

The future directions of research on Methyl N,N-dibenzylcarbamate and similar compounds could involve exploring their potential applications in various fields such as medicine, agriculture, and industry . Further studies could also focus on improving the synthesis methods and understanding the mechanism of action .

作用机制

Target of Action

Methyl N,N-dibenzylcarbamate is a complex organic compound The primary targets of this compound and their roles are not well-documented in the literature

Mode of Action

Carbamates, a class of compounds to which methyl n,n-dibenzylcarbamate belongs, are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions. This suggests that Methyl N,N-dibenzylcarbamate might interact with its targets by forming protective bonds, thereby altering the chemical properties of the targets.

Biochemical Pathways

For instance, some carbamates are known to inhibit the enzyme acetylcholinesterase, affecting the nervous system

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy

Result of Action

The effects of a compound at the molecular and cellular level can provide insights into its mechanism of action and potential therapeutic applications

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of Methyl N,N-dibenzylcarbamate.

生化分析

Biochemical Properties

The carbamate group in Methyl N,N-dibenzylcarbamate plays a key role in biochemical reactions. It is related to amide-ester hybrid features and displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . Therefore, substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Cellular Effects

They may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance .

Molecular Mechanism

Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Metabolic Pathways

Carbamates are known to be involved in one-carbon metabolism and polyamine metabolism .

Subcellular Localization

属性

IUPAC Name |

methyl N,N-dibenzylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTVBWJXLLPNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394510 | |

| Record name | methyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102276-52-8 | |

| Record name | methyl dibenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Chloro-phenyl)-3-oxo-propionyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3045062.png)

![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B3045066.png)

![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(3-methy lphenyl)pyrrolidin-2-one](/img/structure/B3045072.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045074.png)

![4-(1-(2-hydroxy-3-(p-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B3045075.png)

![1-benzyl-4-{1-[3-(2,6-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B3045076.png)

![3-(2-Chlorophenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B3045077.png)

![[3-cyclopropyl-4-(difluoromethyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B3045082.png)

![1-(4-Ethylphenyl)-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl} pyrrolidin-2-one](/img/structure/B3045083.png)

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B3045084.png)

![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B3045085.png)